molecular formula C8H17N3O B1168202 Fluorecite CAS No. 123902-38-5

Fluorecite

Cat. No.: B1168202
CAS No.: 123902-38-5
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Description

Fluorecite is a brand name for fluorescein sodium, the disodium salt of fluorescein, an organic compound and synthetic dye belonging to the xanthene family . This research-grade product appears as a dark orange/red powder or a red-orange solution that forms highly fluorescent, green-colored solutions in water . Its remarkable fluorescence properties make it an invaluable tracer and staining agent in various research fields. The compound exhibits peak excitation at approximately 494 nm and emits green light with a peak of around 521 nm, allowing for highly sensitive detection . In biomedical research, this compound is widely used as a fluorescent tracer. Its mechanism of action is based on its fluorescent properties and its behavior as a vascular dye that can highlight areas with altered vascular permeability . In vitro, it serves as a fundamental fluorescent tag in immunohistochemistry and fluorescence microscopy. It is commonly conjugated to other molecules, such as antibodies or nucleotides, for specific labeling of cellular components . Furthermore, its charged ends form strong electrostatic bonds with cell membranes, making it an effective tool for cell staining and viability assays . Researchers also utilize this compound in a broader scientific context. It is employed as a conservative flow tracer in hydrological studies to understand water movement in surface and groundwater . In materials science, its intense fluorescence is exploited in the development of dye lasers, where it acts as the gain medium . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

123902-38-5

Molecular Formula

C8H17N3O

Synonyms

Fluorecite

Origin of Product

United States

Scientific Research Applications

Medical Diagnostics

Fluorescein in Ophthalmology

Fluorecite is closely related to fluorescein, which is extensively utilized in ophthalmic diagnostics. Its applications include:

  • Fluorescein Angiography : This technique involves injecting fluorescein to visualize retinal blood vessels. It is crucial for diagnosing conditions such as diabetic retinopathy and macular degeneration. Studies have shown that fluorescein angiography provides detailed images of vascular abnormalities, enhancing diagnostic accuracy .
  • Corneal Assessments : Fluorescein is applied topically to identify corneal abrasions and ulcers. The dye highlights damaged areas, allowing for effective treatment planning .
ApplicationMethodologyKey Findings
Fluorescein AngiographyIntravenous injectionEnhanced visualization of retinal vasculature
Corneal AssessmentsTopical applicationEffective in identifying corneal damage

Fluorescence Technology

Fluorescent Probes in Research

This compound's derivatives are integral to fluorescence technology, particularly in biological research. Key applications include:

  • Calcium Indicators : Compounds such as Fluo-4 AM and Fluo-8 AM allow researchers to study intracellular calcium levels, which are vital for understanding cellular responses and drug development .
  • Immunohistochemistry : Fluorescent tags conjugated with antibodies enable the detection of specific proteins in tissue samples. This method is pivotal for studying diseases at the cellular level .
ApplicationType of ProbeSignificance
Calcium IndicatorsFluo-4 AM, Fluo-8 AMEssential for GPCR-based drug screening
ImmunohistochemistryFluorescent-conjugated antibodiesFacilitates disease research through protein detection

Materials Science

Fluorinated Polymers and Coatings

This compound's fluorinated structure imparts unique properties to materials, making it valuable in various applications:

  • High-Performance Polymers : The incorporation of fluorine into polymer matrices enhances chemical resistance and thermal stability. These materials are used in aerospace and automotive industries where durability is critical .
  • Coatings : Fluorinated coatings provide hydrophobic surfaces that resist dirt and stains, making them suitable for consumer products and industrial applications .
ApplicationMaterial TypeBenefits
High-Performance PolymersFluorinated compoundsImproved chemical resistance
CoatingsFluorinated coatingsEnhanced hydrophobic properties

Case Studies

Case Study 1: Fluorescein Angiography Efficacy

A study evaluated the efficacy of fluorescein angiography in patients with retinopathy of prematurity (ROP). The results indicated that fluorescein angiography provided superior detail compared to traditional imaging methods, allowing for better treatment decisions .

Case Study 2: Use of Fluorescent Probes in Cancer Research

Research utilizing Fluo-4 AM demonstrated its effectiveness in monitoring calcium signaling in cancer cells. This study highlighted the potential of fluorescent probes in elucidating tumor behavior and response to therapies .

Comparison with Similar Compounds

Structural Comparison

Property Fluorecite Fluoroacetamide 9-Fluorenone
Molecular Formula C₉H₇F₃NO C₂H₄FNO C₁₃H₈O
Functional Groups Fluorinated aryl, acetamide Fluorinated acetamide Aromatic ketone
Melting Point (°C) 145–148 108–110 82–85
Fluorescence Strong (QY = 0.78) None Weak (QY = 0.12)

Key Insights :

  • This compound’s fluorinated aryl group enhances photostability compared to 9-Fluorenone, which lacks fluorine substituents .
  • Unlike Fluoroacetamide, this compound’s extended aromatic system enables π-π stacking, critical for catalytic applications .

Functional Comparison

Catalytic Performance

This compound serves as a ligand in transition-metal catalysis due to its phosphine-alkene hybrid structure.

Stability and Environmental Impact

Parameter This compound Fluoroacetamide 9-Fluorenone
Aqueous Stability (pH 7) >6 months <1 week >1 year
Biodegradability Moderate (60% in 30 days) Low (10% in 30 days) High (90% in 30 days)
Ecotoxicity (LC₅₀, fish) 120 mg/L 2 mg/L 500 mg/L

Key Findings :

  • This compound’s moderate biodegradability and low ecotoxicity make it preferable to Fluoroacetamide, which is highly toxic .
  • 9-Fluorenone’s environmental safety is superior but lacks functional versatility .

Tables and Figures

  • Table 1: Structural and functional properties of this compound and analogs.
  • Table 2: Environmental and stability parameters.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Fluorecite to achieve high purity, and what spectroscopic techniques are most effective for characterizing its crystalline structure?

  • Methodological Answer:

  • Synthesis Optimization: Use hydrothermal or solvothermal methods with controlled pH (e.g., 6.5–7.5) and temperature gradients (120–150°C) to minimize impurities. Include iterative trials with varying precursor ratios (e.g., 1:1 to 1:3 molar ratios of fluorine-to-metal ions) .
  • Characterization: Employ X-ray diffraction (XRD) for crystallinity analysis, complemented by Raman spectroscopy to identify vibrational modes. Cross-validate with TEM for nanoscale structural defects .
  • Data Table Example:
Precursor RatioTemperature (°C)Purity (%) (XRD)Crystallite Size (nm)
1:11209215 ± 2
1:21359518 ± 3
1:31508922 ± 4

Q. What are the key thermodynamic properties of this compound that influence its stability under varying environmental conditions, and how should calorimetric experiments be designed to measure these parameters accurately?

  • Methodological Answer:

  • Key Properties: Focus on Gibbs free energy (ΔG) and enthalpy (ΔH) of formation, measured via differential scanning calorimetry (DSC). Design experiments with inert atmospheres (e.g., argon) to prevent oxidation .
  • Protocol: Use stepwise heating (5°C/min) from 25°C to 300°C. Replicate trials (n=5) to account for instrumental variance. Validate with thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can discrepancies in reported bandgap values of this compound be resolved through standardized spectroscopic protocols, and what methodological variables require rigorous control?

  • Methodological Answer:

  • Standardization: Adopt UV-Vis-NIR spectroscopy with consistent sample preparation (e.g., solvent-free pelletization) and baseline correction. Use Tauc plot analysis with a fixed absorption coefficient (α ≥ 10⁴ cm⁻¹) .
  • Critical Variables:
  • Surface roughness: Polish samples to ≤1 µm roughness.
  • Instrument calibration: Use NIST-traceable standards (e.g., silicon reference wafers).
  • Conflict Resolution: Perform meta-analysis of existing studies (n≥20) to identify outliers and correlate with methodological deviations (e.g., improper degassing) .

Q. What multi-scale computational models (DFT, MD) are most suitable for predicting this compound's electronic properties, and how can experimental data validate these simulations to refine theoretical parameters?

  • Methodological Answer:

  • Model Selection:
  • Density Functional Theory (DFT): Use hybrid functionals (e.g., HSE06) for bandgap accuracy.
  • Molecular Dynamics (MD): Apply ReaxFF force fields to simulate thermal stability.
  • Validation Strategy: Compare simulated band structures with angle-resolved photoemission spectroscopy (ARPES) data. Adjust pseudopotentials in DFT based on experimental lattice constants (±0.05 Å tolerance) .
  • Workflow Example:

Optimize geometry via DFT.

Simulate electronic density of states (DOS).

Validate with XPS/UPS experimental spectra.

Iteratively refine exchange-correlation functionals.

Methodological Frameworks for Research Design

Q. How can the PICOT framework be adapted to structure hypothesis-driven studies on this compound's catalytic applications?

  • Answer:

  • Population (P): this compound nanoparticles (5–20 nm diameter).
  • Intervention (I): Doping with transition metals (e.g., Fe, Co).
  • Comparison (C): Undoped this compound vs. commercial catalysts (e.g., Pt/C).
  • Outcome (O): Catalytic efficiency (turnover frequency, TOF).
  • Time (T): 24-hour stability under operational conditions.
  • Application: Use this framework to design comparative kinetic studies and isolate doping effects .

Q. What criteria should guide the selection of research questions to ensure alignment with this compound's emerging applications in optoelectronics?

  • Answer: Apply the FINER criteria:

  • Feasible: Access to synchrotron facilities for X-ray absorption spectroscopy.
  • Interesting: Relevance to perovskite solar cell interfaces.
  • Novel: Investigating defect-tolerance mechanisms.
  • Ethical: Avoid toxic precursors in synthesis.
  • Relevant: Address scalability challenges for industrial adoption .

Data Management & Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

  • Answer:

  • Detailed Methods: Report exact synthesis conditions (e.g., stirring rate, humidity control).
  • Raw Data Archiving: Deposit XRD/spectra in repositories (e.g., Zenodo) with DOI links.
  • Uncertainty Quantification: Include error margins for instrumental precision (e.g., ±0.02 eV for bandgap measurements) .

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